AtPCO4-IN-1
Overview
Description
AtPCO4-IN-1 is a selective inhibitor of AtPCO4, a plant cysteine oxidase. It has an IC50 value of 264.4 μM . This compound is primarily used in scientific research to study the inhibition of AtPCO4 and its effects on various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AtPCO4-IN-1 are not well-documented. Generally, the production of such inhibitors on an industrial scale would involve optimizing the laboratory-scale synthesis for larger batches, ensuring high yield and purity, and adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
AtPCO4-IN-1, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions for these reactions would depend on the specific functional groups present in this compound. For example:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
AtPCO4-IN-1 is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the inhibition mechanisms of plant cysteine oxidases.
Biology: Investigating the role of AtPCO4 in plant physiology and development.
Medicine: Exploring potential therapeutic applications by understanding the inhibition of similar enzymes in humans.
Mechanism of Action
AtPCO4-IN-1 exerts its effects by selectively inhibiting the activity of AtPCO4, a plant cysteine oxidase. This inhibition disrupts the normal function of AtPCO4, leading to alterations in the physiological processes regulated by this enzyme. The molecular targets and pathways involved include the modulation of cysteine oxidation and its downstream effects on plant metabolism .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to AtPCO4-IN-1 include other plant cysteine oxidase inhibitors. These compounds share structural similarities and often exhibit comparable inhibitory activities.
Uniqueness
This compound is unique due to its high selectivity for AtPCO4 and its specific IC50 value of 264.4 μM. This selectivity makes it a valuable tool for studying the specific inhibition of AtPCO4 without affecting other enzymes .
Properties
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-22,25H,9-12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSXWZFRKMWNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324557 | |
Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-25-4 | |
Record name | NSC407054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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